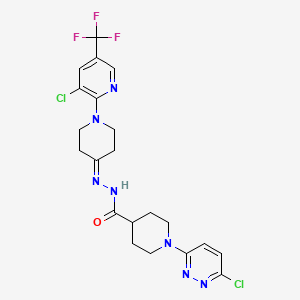
1-(6-Chloro-3-pyridazinyl)-N'-(1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-4-piperidinylidene)-4-piperidinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Chloro-3-pyridazinyl)-N'-(1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-4-piperidinylidene)-4-piperidinecarbohydrazide is a useful research compound. Its molecular formula is C21H22Cl2F3N7O and its molecular weight is 516.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(6-Chloro-3-pyridazinyl)-N'-(1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-4-piperidinylidene)-4-piperidinecarbohydrazide (CAS No. 338413-83-5) is a novel hydrazone derivative with potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by:
- Molecular Formula : C21H22Cl2F3N7O
- Molecular Weight : 516.35 g/mol
- Functional Groups : Contains piperidine, pyridazine, and trifluoromethyl groups which are significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It may act on certain receptors in the central nervous system (CNS), influencing neurotransmitter release and signaling pathways.
Biological Activity Overview
Recent studies have indicated several biological activities associated with this compound:
Anticancer Studies
In a series of in vitro assays, the compound was tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated a significant reduction in cell viability, with IC50 values demonstrating potent anticancer properties. The mechanism was linked to apoptosis induction via the mitochondrial pathway.
Anti-inflammatory Studies
A study involving a murine model of arthritis showed that treatment with this compound led to decreased levels of pro-inflammatory cytokines (TNF-α, IL-6). Histopathological analysis revealed reduced joint swelling and damage, suggesting its therapeutic potential in autoimmune conditions.
Neuroprotective Studies
Research involving neuronal cultures exposed to oxidative stress demonstrated that this compound could significantly reduce cell death. Mechanistic studies indicated modulation of oxidative stress pathways, highlighting its potential for neurodegenerative diseases.
Propiedades
IUPAC Name |
1-(6-chloropyridazin-3-yl)-N-[[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene]amino]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2F3N7O/c22-16-11-14(21(24,25)26)12-27-19(16)33-9-5-15(6-10-33)28-31-20(34)13-3-7-32(8-4-13)18-2-1-17(23)29-30-18/h1-2,11-13H,3-10H2,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXNISJPABKNMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN=C2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C4=NN=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2F3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














